N-(3-fluorophenyl)-3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
N-(3-fluorophenyl)-3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a triazolo-pyridine derivative characterized by a fused [1,2,4]triazolo[4,3-a]pyridine core. Key structural features include:
- A 3-fluorophenyl group at the N-position of the triazolo ring, which enhances electronic interactions with biological targets.
- A carbamoylmethyl sulfanyl side chain at position 3, linked to a 2-methylphenyl group. This moiety likely improves solubility and modulates steric interactions.
Synthetic routes for analogous compounds (e.g., imidazo[1,2-a]pyridines) involve coupling reactions using reagents like tetramethylisouronium hexafluorophosphate in polar aprotic solvents (e.g., DMF or THF) under mild conditions .
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2S/c1-14-5-2-3-8-18(14)25-20(29)13-31-22-27-26-19-10-9-15(12-28(19)22)21(30)24-17-7-4-6-16(23)11-17/h2-12H,13H2,1H3,(H,24,30)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFCBMFXZJJNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps in Synthesis
The compound’s preparation involves three critical stages:
- Formation of the triazolopyridine core via cyclization of hydrazine derivatives.
- Introduction of the sulfanyl-acetamide linkage through thiol-ene coupling or nucleophilic substitution.
- Final carboxamide coupling with the 3-fluorophenyl and 2-methylphenyl groups.
Source demonstrates ultrasonic-assisted cyclization in phosphorus oxychloride (POCl₃) at 80–150°C to achieve triazolopyridine intermediates in 32–70% yields. Source highlights hydrazinolysis of 2-chloropyridine-6-carboxylic acid derivatives followed by ring closure as an alternative route.
Detailed Synthetic Protocols
Synthesis of the Triazolopyridine Core
Method A (Ultrasonic Radiation):
- Reactants: 2-Hydrazino-3-chloro-5-trifluoromethylpyridine and substituted benzoic acids.
- Conditions: POCl₃ solvent, ultrasonic reactor, 105°C, 3 hours.
- Yield: 32–70% (varies with substituent).
Method B (Hydrazinolysis):
- Reactants: 2-Chloropyridine-6-carboxylic acid derivatives and excess hydrazine hydrate.
- Conditions: Reflux in ethanol, 12 hours.
- Yield: 45–68%.
Table 1: Comparison of Triazolopyridine Core Synthesis
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| A | 2-Hydrazino-3-chloro-5-TFM* pyridine + benzoic acids | POCl₃, ultrasound, 105°C | 32–70 |
| B | 2-Chloropyridine-6-carboxylic acid + hydrazine | Ethanol, reflux | 45–68 |
*TFM: Trifluoromethyl
Sulfanyl-Acetamide Linkage Formation
The sulfanyl group is introduced via thiol-ene coupling:
- Reactants: Triazolopyridine-thiol intermediate and [(2-methylphenyl)carbamoyl]methyl bromide.
- Conditions: Tetrahydrofuran (THF), triethylamine (TEA), 0°C to room temperature, 6 hours.
- Yield: 60–75%.
Carboxamide Coupling
The final step involves coupling the intermediate with 3-fluorophenylamine:
- Reactants: Triazolopyridine-sulfanyl-acetamide + 3-fluorophenyl isocyanate.
- Conditions: Dichloromethane (DCM), dimethylaminopyridine (DMAP), 24 hours.
- Yield: 50–65%.
Optimization and Industrial Scale-Up
Solvent and Catalyst Optimization
Continuous Flow Reactors
- Benefits: 20% higher yield in Method B when using microreactors due to precise temperature control.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Comparative Analysis of Methodologies
| Parameter | Method A (Ultrasound) | Method B (Hydrazinolysis) |
|---|---|---|
| Reaction Time | 3 hours | 12 hours |
| Yield | 32–70% | 45–68% |
| Solvent Toxicity | High (POCl₃) | Moderate (Ethanol) |
| Scalability | Limited | High (flow reactors) |
Source’s ultrasonic method offers rapid synthesis but faces scalability challenges, while Source’s hydrazinolysis is more adaptable to industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Antimicrobial Activity
Compounds containing triazole rings are known for their antimicrobial properties. The presence of the sulfanyl group may enhance this activity by affecting membrane permeability or acting on specific microbial targets. Investigations into related compounds have shown efficacy against various bacterial strains, indicating that this compound could also serve as a lead for developing new antimicrobial agents.
Other Therapeutic Applications
Beyond anticancer and antimicrobial applications, triazolo-pyridine derivatives have been explored for their potential in treating neurological disorders and as anti-inflammatory agents. The diverse mechanisms of action attributed to these compounds make them suitable candidates for further pharmacological studies.
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of N-(3-fluorophenyl)-3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide to various biological targets. These computational approaches provide insights into how the compound interacts at the molecular level with proteins implicated in disease processes. For instance, docking studies on related compounds have identified key interactions with enzymes involved in cancer metabolism and signaling pathways.
Case Studies
Several case studies highlight the effectiveness of triazolo-pyridine derivatives in clinical settings:
- Case Study 1 : A derivative similar to this compound was tested against a panel of cancer cell lines by the National Cancer Institute (NCI), demonstrating significant growth inhibition across multiple types of tumors .
- Case Study 2 : In vitro evaluations showed that another triazole derivative exhibited potent activity against resistant bacterial strains, suggesting that modifications similar to those found in this compound could lead to new antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
- The triazolo-pyridazine core in introduces an additional nitrogen atom, increasing polarity but reducing aromaticity compared to the target’s triazolo-pyridine.
- Furo-pyridine derivatives (e.g., ) replace the triazolo ring with a fused furan, reducing hydrogen-bonding capacity but improving planarity for π-π stacking.
Substituent Analysis
- Fluorinated Aromatics : Both the target and use fluorophenyl groups to enhance binding via halogen bonds. However, incorporates a trifluoromethylphenyl group, which increases lipophilicity and may reduce solubility .
- Carboxamide Position : The target’s carboxamide at position 6 contrasts with ’s carboxamide at position 3, altering spatial orientation for target engagement.
Pharmacological and ADME Properties (Inferred)
Biological Activity
N-(3-fluorophenyl)-3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C23H20F N5O2S
- Molecular Weight : 417.436 g/mol
- Chemical Structure : The compound features a triazole ring fused with a pyridine carboxamide, which is critical for its biological activity.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of triazole and pyridine have shown efficacy against various viral strains by inhibiting viral replication mechanisms. In vitro assays demonstrated that these compounds can reduce viral load significantly in cell cultures.
Antitumor Activity
The compound's structural characteristics suggest potential antitumor activity. Research has highlighted that similar triazole derivatives have inhibited the growth of cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : Compounds with a triazole structure have been shown to interfere with cell cycle progression.
- Induction of Apoptosis : The ability to trigger programmed cell death in malignant cells is a significant focus of ongoing research.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or tumor growth.
- Receptor Modulation : It might interact with specific cellular receptors, altering signaling pathways that lead to antiviral or antitumor effects.
Study 1: Antiviral Efficacy
A study published in MDPI explored the antiviral activity of triazole derivatives against Tobacco Mosaic Virus (TMV). The results indicated that modifications at the C-2 and N-3 positions significantly enhanced the biological activity compared to standard antiviral agents .
Study 2: Antitumor Properties
In another research effort focusing on pyrazole derivatives (closely related to the compound ), it was found that certain modifications led to enhanced inhibition of cancer cell lines . These findings suggest that similar strategies could be applied to optimize the biological activity of this compound.
Comparative Analysis with Related Compounds
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance cyclization efficiency in triazolo-pyridine derivatives .
- Temperature control : Reflux conditions (~80–100°C) improve intermediate stability during sulfonamide coupling .
- Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate carboxamide formation .
Post-synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validate purity using HPLC (>95%) .
Q. What characterization techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer: A multi-technique approach is critical:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
- X-ray crystallography : Resolves conformational ambiguities in the triazolo-pyridine core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodological Answer: SAR requires systematic modifications and in vitro assays:
- Substituent variation : Replace the 3-fluorophenyl group with chloro-/methoxy-analogs to assess electronic effects on target binding .
- Biological assays : Test derivatives against kinase panels (e.g., EGFR or VEGFR2) using fluorescence polarization assays. IC₅₀ values <100 nM indicate high potency .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to ATP pockets .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer: Address variability through:
- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
- Purity verification : Re-test compounds with conflicting results using LC-MS to rule out degradation products .
- Statistical analysis : Apply ANOVA to compare inter-lab data, considering batch effects and solvent variability (DMSO vs. PBS) .
Q. How can researchers identify the compound’s primary biological targets using integrated approaches?
- Methodological Answer: Combine computational and experimental methods:
- Chemoproteomics : Use immobilized compound probes for pull-down assays followed by LC-MS/MS to identify binding proteins .
- CRISPR-Cas9 knockouts : Silence candidate targets (e.g., PI3K isoforms) in cell lines to observe activity loss .
- Thermal shift assays : Monitor protein melting temperature shifts upon compound binding to confirm direct interaction .
Data Contradiction Analysis
Q. Why might solubility predictions conflict with experimental observations?
- Methodological Answer: Discrepancies arise from:
- Calculation limitations : LogP predictions (e.g., ChemAxon) may overlook hydrogen-bonding capacity of the carboxamide group .
- Experimental conditions : Solubility in PBS (pH 7.4) vs. DMSO can vary by >10-fold. Use dynamic light scattering (DLS) to detect aggregation .
- Salt forms : Convert to hydrochloride salts to enhance aqueous solubility and re-test .
Synthesis and Reactivity
Q. What reaction pathways dominate under oxidative conditions?
- Methodological Answer: The sulfanyl (-S-) group is oxidation-prone:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
